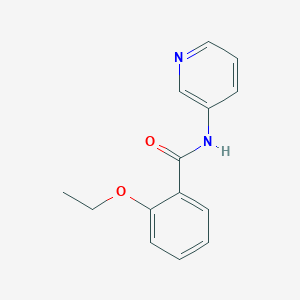
2-ethoxy-N-(pyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative that contains both an ethoxy group and a pyridinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(pyridin-3-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
2-ethoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-carboxy-N-(3-pyridinyl)benzamide.
Reduction: Formation of 2-ethoxy-N-(3-aminopyridinyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-ethoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals
作用机制
The mechanism of action of 2-ethoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of bacterial cell walls or proteins. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress in biological systems .
相似化合物的比较
Similar Compounds
2-ethoxy-N-(4-pyridinyl)benzamide: Similar structure but with the pyridinyl group at the 4-position.
2-methoxy-N-(3-pyridinyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-ethoxy-N-(3-quinolinyl)benzamide: Similar structure but with a quinolinyl group instead of a pyridinyl group
Uniqueness
2-ethoxy-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the ethoxy and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-ethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-8-4-3-7-12(13)14(17)16-11-6-5-9-15-10-11/h3-10H,2H2,1H3,(H,16,17) |
InChI 键 |
DZPRSWPPJPRPDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















